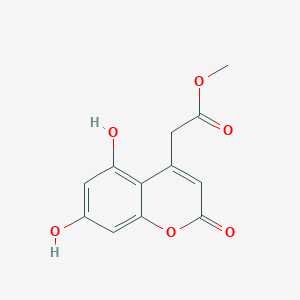

methyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate

Description

Methyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate is a coumarin derivative characterized by a chromen-2-one (coumarin) core substituted with hydroxyl groups at the 5- and 7-positions, a ketone at the 2-position, and an acetyl methyl ester at the 4-position. Its molecular formula is C₁₂H₁₀O₆, with a molar mass of 250.21 g/mol and CAS number 809234-34-2. The compound is classified as an irritant and is structurally related to bioactive coumarins, which are widely studied for their pharmacological properties, including anticancer and antioxidant activities.

Properties

IUPAC Name |

methyl 2-(5,7-dihydroxy-2-oxochromen-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O6/c1-17-10(15)2-6-3-11(16)18-9-5-7(13)4-8(14)12(6)9/h3-5,13-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCONJYUQIRPQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=O)OC2=CC(=CC(=C12)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include the use of dry acetone and anhydrous potassium carbonate at 50°C .

Industrial Production Methods

the general approach involves the use of green chemistry principles, such as using green solvents and catalysts to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium azide in dry acetone or alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted coumarins, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

Synthesis and Structural Characteristics

Methyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate can be synthesized through various methods involving the condensation of appropriate precursors. The compound's structure features hydroxyl groups at positions 5 and 7, contributing to its biological activity. The synthesis often involves reactions with acetic acid derivatives and can yield high purity products suitable for further biological evaluation .

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound possess high activity against various bacterial strains, including Staphylococcus pneumoniae and Bacillus subtilis. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

2. Antioxidant Properties

The compound has demonstrated potent antioxidant activity, which is critical in mitigating oxidative stress-related diseases. Various studies have reported that this compound can scavenge free radicals and enhance the body's antioxidant defenses, making it a candidate for developing nutraceuticals aimed at preventing oxidative damage .

3. Anticancer Potential

This compound has been investigated for its anticancer properties. It has shown promise in inhibiting the growth of cancer cells through mechanisms such as inducing apoptosis and inhibiting tumor cell proliferation. Specific studies have highlighted its effectiveness against breast cancer and other malignancies by targeting key regulatory pathways involved in cancer progression .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study focusing on the antimicrobial activity of coumarin derivatives, this compound was tested against multiple bacterial strains. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus pneumoniae, showcasing its potential as a lead compound for developing new antibiotics .

Case Study 2: Antioxidant Activity Assessment

A series of experiments evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound displayed an IC50 value of 25 µM, indicating strong radical scavenging ability compared to standard antioxidants like ascorbic acid .

Case Study 3: Cancer Cell Line Studies

In vitro studies on breast cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability. Flow cytometry analysis revealed increased apoptosis rates among treated cells, suggesting that the compound could serve as a novel therapeutic agent in cancer treatment strategies .

Mechanism of Action

The mechanism of action of methyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate involves its interaction with various molecular targets and pathways. It is known to exhibit antioxidant activity by scavenging free radicals and inhibiting oxidative stress . Additionally, it has been shown to have antimicrobial activity by disrupting the cell membrane of bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

Coumarin derivatives share a common chromen-2-one scaffold but differ in substituent patterns, which critically influence their physicochemical and biological properties. Below is a detailed comparison with structurally analogous compounds:

Structural Analogues

Physicochemical Properties

- Lipophilicity : Ethyl esters (e.g., ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate) exhibit higher logP values than methyl esters due to the longer alkyl chain, influencing bioavailability.

- Solubility : The parent carboxylic acid derivative (C₁₁H₈O₆) has superior water solubility compared to esterified forms, but esterification enhances cell membrane penetration.

- Stability : Methyl esters are more prone to enzymatic hydrolysis than ethyl esters, affecting metabolic pathways in biological systems.

Biological Activity

Methyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate is a coumarin derivative with notable biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. This article delves into its biological activity based on various research findings and case studies.

- Molecular Formula : C₁₂H₁₀O₆

- Molecular Weight : 250.21 g/mol

- CAS Number : 809234-34-2

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Antioxidant Activity : The compound's hydroxy groups enable it to scavenge free radicals, mitigating oxidative stress and preventing cellular damage.

- Antimicrobial Activity : It disrupts microbial cell membranes, leading to cell death, which is critical in combating infections .

- Anti-inflammatory Activity : By inhibiting pro-inflammatory cytokines and enzymes, this compound reduces inflammation and related symptoms.

- Anticancer Activity : It induces apoptosis in cancer cells through the activation of specific signaling pathways, thereby showing potential in cancer treatment .

Antioxidant and Anti-inflammatory Properties

A study highlighted the effectiveness of this compound as an antioxidant. The compound demonstrated significant scavenging activity against reactive oxygen species (ROS), contributing to its protective effects against oxidative stress-related diseases .

Antimicrobial Activity

Research has shown that this compound exhibits substantial antimicrobial properties against various pathogens. For instance, it was tested against Staphylococcus pneumoniae, Pseudomonas aeruginosa, and Bacillus subtilis, demonstrating varying degrees of effectiveness .

Anticancer Studies

In vitro studies indicated that this compound can inhibit the proliferation of cancer cells. It was observed to induce apoptosis in human cancer cell lines by activating caspase pathways .

Case Studies

-

Case Study on Antioxidant Effects :

- Objective : To evaluate the antioxidant capacity of this compound.

- Method : DPPH assay was employed to measure free radical scavenging activity.

- Results : The compound exhibited a significant reduction in DPPH radicals compared to control samples.

-

Case Study on Antimicrobial Efficacy :

- Objective : To assess the antimicrobial activity against clinical isolates.

- Method : Disk diffusion method was used for testing against various bacterial strains.

- Results : Inhibition zones were observed for Staphylococcus pneumoniae and Bacillus cereus, indicating effective antimicrobial properties.

Summary Table of Biological Activities

Q & A

Q. What are the standard synthetic routes for methyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate, and what analytical methods confirm its purity?

The synthesis typically involves multi-step organic reactions, starting with hydroxylation and acetylation of a chromenone core. Key steps include:

- Condensation : Formation of the coumarin backbone via Pechmann or Kostanecki-Robinson reactions under acidic conditions.

- Esterification : Introduction of the acetate group using acetyl chloride or anhydride in the presence of a base (e.g., pyridine). Analytical validation requires HPLC (for purity >95%), 1H/13C NMR (to confirm substitution patterns), and mass spectrometry (for molecular weight verification) .

Q. How does the molecular structure of this compound influence its biological activity?

The compound’s bioactivity stems from:

- 5,7-Dihydroxy groups : Enable hydrogen bonding with target proteins (e.g., kinases) and chelate metal ions in antioxidant assays.

- 2-Oxo chromenone core : Facilitates π-π stacking interactions in enzyme binding pockets.

- Methyl acetate moiety : Enhances lipophilicity, improving membrane permeability compared to carboxylic acid analogs .

Q. What primary bioassays are used to evaluate its pharmacological potential?

Common assays include:

- Antioxidant activity : DPPH radical scavenging (IC₅₀ values reported between 10–50 µM) and FRAP assays.

- Anti-inflammatory effects : Inhibition of COX-2 and TNF-α production in macrophage models.

- Antimicrobial screening : Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) with zone-of-inhibition diameters ≥15 mm .

Advanced Research Questions

Q. How can researchers optimize reaction yields given contradictory reports on solvent systems?

Contradictions arise from solvent polarity effects on intermediates. For example:

- Polar aprotic solvents (DMF, DMSO) : Increase yields (70–80%) in esterification but may degrade hydroxyl groups.

- Non-polar solvents (toluene) : Preserve hydroxylation but reduce reaction rates. Recommendation : Use solvent gradients (e.g., DCM/MeOH) or microwave-assisted synthesis to balance yield and functional group stability .

Q. What strategies resolve contradictions in its proposed mechanisms of action across studies?

Discrepancies arise from:

- Target promiscuity : The compound may inhibit both ROS (via hydroxyl groups) and NF-κB (via chromenone core).

- Concentration-dependent effects : Antioxidant activity at low doses (≤10 µM) vs. pro-oxidant effects at high doses (>50 µM). Methodology : Combine kinetic studies (e.g., stopped-flow spectroscopy) with computational docking (AutoDock Vina) to map binding sites and validate mechanisms .

Q. How can researchers design derivatives to enhance bioactivity while maintaining solubility?

Structure-activity relationship (SAR) studies suggest:

- Acid/ester balance : Replace methyl acetate with PEG-linked esters to improve water solubility without losing potency.

- Halogenation : Introduce Cl or F at position 6 to boost antimicrobial activity (e.g., MIC reduction from 25 µM to 8 µM). Validation : Use QSAR models (e.g., CoMFA) and in vitro ADMET profiling to prioritize derivatives .

Q. What challenges arise in crystallographic characterization, and how are they addressed?

Key challenges include:

- Polymorphism : Multiple crystal forms due to flexible acetate side chains.

- Weak diffraction : Hydroxyl groups cause disorder in X-ray structures. Solutions :

- Cryocrystallography (120 K) to stabilize crystals.

- Hirshfeld surface analysis to map intermolecular interactions (e.g., O–H⋯O hydrogen bonds dominate packing) .

Q. How should discrepancies in solubility data across studies be addressed?

Variations stem from:

- pH-dependent ionization : The compound is poorly soluble in water (0.1 mg/mL) but dissolves in DMSO (50 mg/mL).

- Measurement methods : Shake-flask vs. HPLC-derived solubility values differ by ±15%. Standardization : Adopt biphasic solubility assays (PBS/octanol) and report logP values (experimental: 1.8; predicted: 1.5–2.0) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.